Citronellyl isobutyrate

描述

Significance and Research Context of Citronellyl Isobutyrate

This compound, systematically named 3,7-dimethyloct-6-en-1-yl 2-methylpropanoate, is recognized for its characteristic sweet, fruity, and rosy aroma. chemicalbook.comthegoodscentscompany.com This has led to its primary application as a fragrance and flavoring agent in a variety of consumer products, including perfumes, cosmetics, personal care items, and foods. ontosight.aichemimpex.comnih.gov Beyond its sensory properties, the compound is a focal point in several areas of scientific research due to its biological activities.

In the realm of biotechnology, significant research has been dedicated to the enzymatic synthesis of this compound. This interest stems from a high demand for natural flavors and fragrances, with biocatalysis offering an alternative to traditional chemical synthesis or extraction from natural, often scarce, sources. ije.ir

Furthermore, emerging research has highlighted its potential pharmacological and agricultural applications. Studies have investigated its cytotoxic effects on cancer cells, its role in managing type II diabetes, and its utility in pest control as both an insecticide and a repellent. researchgate.netresearchgate.netiastate.eduunl.edu It has also been identified as a component of insect pheromones, opening avenues for its use in pest management strategies. nih.gov

Historical Perspectives of Research on this compound

Early research on citronellyl esters, including the isobutyrate form, was largely driven by the flavor and fragrance industry. The compound was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2002, which concluded it posed no safety concern at the intake levels current at the time when used as a flavoring agent. nih.gov

A significant thread in the historical research has been the exploration of its synthesis. While chemical synthesis methods exist, a substantial body of work from the late 1990s and early 2000s focused on biocatalysis. Researchers investigated the use of various lipases, such as those from Candida rugosa and Rhizomucor miehei, to catalyze the esterification of citronellol (B86348). ije.irresearchgate.netresearchgate.net These studies aimed to optimize reaction conditions like temperature, pH, and substrate concentration to achieve high yields, reflecting a long-standing interest in more "natural" and environmentally benign production methods. ije.irresearchgate.net For instance, research published in 1999 detailed the biotransformation of citronellol by the basidiomycete Cystoderma carcharias, showcasing early interest in microbial transformations of this and related compounds. nih.gov In 2004, its potential as an avian repellent was documented, indicating a diversification of research applications. unl.edu

Overview of Current Research Trajectories and Gaps for this compound

Current research continues to build on this foundation, branching into more specialized areas of inquiry. Key trajectories include:

Advanced Biocatalysis: Modern studies focus on enhancing the efficiency and sustainability of enzymatic synthesis. This includes the use of immobilized enzymes in packed-bed reactors for continuous production and the application of novel media like ionic liquids to improve reaction rates and enzyme stability. ije.irresearchgate.net

Pharmacological Potential: A growing area of interest is the compound's therapeutic properties. Recent studies have explored its cytotoxic activity against breast cancer cells and its potential as an anti-diabetic agent through the inhibition of the aldose reductase enzyme. researchgate.netresearchgate.netaip.org Docking studies have also suggested its potential as an analgesic by interacting with COX-2 enzymes. ljmu.ac.uk

Pest Management: Research is ongoing into its use in biorational pest control products. It has been identified as a constituent of essential oils with insecticidal properties against head lice and mosquitoes. iastate.educonicet.gov.aroup.com Furthermore, its identification as a key component of the sex pheromone of the tea tussock moth (Euproctis pseudoconspersa) has led to its synthesis for use in monitoring and controlling this agricultural pest. nih.gov

Despite these advances, several research gaps remain. While in vitro studies and computational docking have shown promise for its medicinal applications, there is a need for more extensive in vivo experiments to validate these findings, particularly its inhibitory effects on aldose reductase. researchgate.net Similarly, while its insecticidal activity is documented, the precise mechanism of action within insect systems is not yet fully understood and requires further investigation. iastate.edu

Research Findings on this compound

Enzymatic Synthesis Parameters

The enzymatic synthesis of citronellyl esters is a well-documented area of research. The table below summarizes key parameters from a study on the synthesis of a related ester, citronellyl butyrate (B1204436), which provides insight into the conditions often explored for these reactions.

| Parameter | Optimal Condition | Conversion Rate | Source |

|---|---|---|---|

| Enzyme Source | Immobilized Candida rugosa Lipase (B570770) | Up to 97% | ije.ir |

| Temperature | 50 °C | ~97% | ije.ir |

| pH | 7.5 | ~95% | ije.ir |

| Residence Time (in packed-bed reactor) | 8 minutes | ~95% | ije.ir |

Investigated Biological Activities

This compound has been examined for various biological effects. The following table highlights some of these findings from academic research.

| Activity | Research Focus | Key Finding | Source |

|---|---|---|---|

| Cytotoxic Activity | Effect on breast cancer (MCF7) cells | Active against breast cancer cells with an IC50 value of 2.82 µg/mL. | researchgate.netaip.org |

| Anti-Diabetic Potential | Inhibition of aldose reductase for Type II Diabetes treatment | Identified as a promising inhibitor with a binding affinity of -9.1 kcal/mol in docking studies. | researchgate.netscitechnol.com |

| Pest Repellency | Avian repellent for European starlings | Highly repellent, particularly at lower concentrations compared to other citronellyl esters. | unl.edu |

| Insecticidal Activity | Component of Geranium oil tested against head lice | Identified as a minor component of an essential oil showing toxicity to lice. | conicet.gov.aroup.com |

| Pheromonal Activity | Component of the tea tussock moth sex pheromone | (R)-10,14-dimethylpentadecyl isobutyrate is the active pheromone. | nih.gov |

Structure

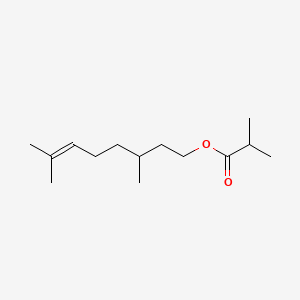

2D Structure

3D Structure

属性

IUPAC Name |

3,7-dimethyloct-6-enyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPERKMXSGYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052652 | |

| Record name | Citronellyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/rosy-fruity odour | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, chloroform, ether, most fixed oils; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.880 | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-89-2 | |

| Record name | Citronellyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-enyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZR3JKW1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Process Optimization for Citronellyl Isobutyrate

Chemical Synthesis Pathways for Citronellyl Isobutyrate

The chemical synthesis of this compound primarily involves the esterification of citronellol (B86348) with isobutyric acid or its derivatives. This process can be achieved through direct esterification or transesterification reactions, often facilitated by a catalyst to enhance the reaction rate and yield.

Esterification Reactions and Catalytic Systems

Direct esterification is a common method for producing this compound, involving the reaction of citronellol and isobutyric acid, typically in the presence of an acid catalyst. The reaction is reversible, and the removal of water, a byproduct, is often necessary to drive the equilibrium towards the formation of the ester.

Transesterification, another viable pathway, involves the reaction of citronellol with an isobutyrate ester of a more volatile alcohol. This method can sometimes offer advantages in terms of milder reaction conditions and easier purification of the final product organic-chemistry.org. The choice of catalyst is critical in both approaches to ensure high conversion and selectivity. While traditional acid catalysts are effective, research is ongoing to develop more environmentally friendly and reusable catalytic systems.

Optimization of Reaction Parameters in Chemical Synthesis

The efficiency of this compound synthesis is highly dependent on the optimization of key reaction parameters, including temperature, substrate molar ratio, and catalyst concentration.

Temperature: The reaction temperature influences the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. For the synthesis of similar citronellyl esters, a temperature range of 30-80°C has been explored, with optimal temperatures often found around 50-70°C, depending on the specific catalytic system used researchgate.net.

Substrate Molar Ratio: The molar ratio of the reactants, citronellol and the isobutyryl source, plays a crucial role in maximizing the yield. An excess of one reactant can shift the reaction equilibrium towards the product side. Studies on the synthesis of citronellyl butyrate (B1204436) have shown that a molar ratio of alcohol to acid of 1.5 can lead to maximum conversion researchgate.net. However, a large excess of either substrate can complicate the purification process.

Catalyst Concentration: The concentration of the catalyst directly impacts the reaction rate. An increase in catalyst concentration generally leads to a faster reaction. However, beyond a certain point, the increase in rate may become negligible, and higher catalyst loading can increase costs and complicate downstream processing researchgate.net. Finding the optimal catalyst concentration is therefore a key aspect of process optimization.

Enzymatic Synthesis of this compound

Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a promising "green" alternative to chemical methods for producing this compound. This approach offers high specificity, milder reaction conditions, and reduced byproduct formation.

Biocatalyst Selection and Characterization (e.g., Lipase (B570770) Sources, Immobilization)

The choice of lipase is a critical factor in the enzymatic synthesis of citronellyl esters. Lipases from various microbial sources have been investigated for their catalytic efficiency in esterification and transesterification reactions.

Lipase Sources: Commonly used lipases for the synthesis of citronellyl esters include those from Candida antarctica (often available as Novozym 435), Candida rugosa, Rhizomucor miehei, and Pseudomonas fluorescens mdpi.comnih.govdss.go.th. Each lipase exhibits different substrate specificities and optimal reaction conditions. For instance, a lipase from Rhizopus sp. has been shown to be effective in synthesizing citronellyl butyrate with high yields .

Immobilization: To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. Immobilization can also, in some cases, improve the enzyme's activity and selectivity mdpi.com. Various materials, such as macroporous resins, have been successfully used as supports for immobilizing lipases for the production of citronellyl esters nih.gov. For example, Candida rugosa lipase absorbed on macroporous resin has been used for the synthesis of citronellyl laurate and oleate . Similarly, Pseudomonas fluorescens lipase has been immobilized on hollow poly(o-phenylenediamine) microspheres for the production of citronellyl acetate (B1210297) mdpi.com.

The table below summarizes various lipase sources and their applications in the synthesis of citronellyl esters.

| Lipase Source | Ester Synthesized | Key Findings |

| Candida antarctica (Novozym 435) | Citronellyl alkanoates | High yields (80-100%) within 4 hours at 35°C nih.gov. |

| Candida rugosa | Citronellyl laurate and oleate | High esterification rates (95.6% and 87.6% respectively) in a solvent-free system . |

| Mucor miehei | Citronellyl acetate | Fed-batch system improved yields by four-fold compared to batch runs nih.gov. |

| Pseudomonas fluorescens | Citronellyl acetate | Immobilized enzyme showed a 10°C increase in optimal reaction temperature and higher relative activity after recycling compared to the free enzyme mdpi.com. |

| Rhizopus sp. | Citronellyl butyrate and valerate | High yields (91.5-100%) in a solvent-free medium . |

| Thermomyces lanuginosus (Lipozyme TL IM) | Geranyl and citronellyl alkanoates | Yields between 80-100% within 4 hours at 35°C nih.gov. |

Reaction Kinetics and Mechanistic Elucidation of Enzymatic Pathways

Understanding the reaction kinetics and the underlying mechanism of lipase-catalyzed synthesis is essential for process optimization and reactor design.

Kinetic studies on the enzymatic synthesis of citronellyl esters have been conducted to determine the influence of various parameters on the reaction rate scienceopen.comscielo.br. These studies often involve monitoring the conversion of substrates over time under different conditions, such as substrate concentration, temperature, and enzyme loading. The data obtained can be used to develop kinetic models that describe the reaction behavior. For the lipase-catalyzed acylation of citronellol, it has been observed that transesterification can lead to a significantly lower reaction time for ester conversion compared to direct esterification scienceopen.comscielo.br.

The Ping-Pong Bi-Bi mechanism is a widely accepted model for lipase-catalyzed esterification and transesterification reactions involving two substrates and two products. This mechanism involves a two-step process:

The lipase first reacts with the acyl donor (e.g., isobutyric acid) to form an acyl-enzyme intermediate, releasing the first product (e.g., water).

The acyl-enzyme intermediate then reacts with the second substrate (citronellol) to form the final ester product (this compound) and regenerate the free enzyme.

Kinetic studies of enzymatic ester synthesis often investigate whether the experimental data fits the Ping-Pong Bi-Bi model. Such studies for similar ester syntheses have provided insights into the catalytic action of lipases and have helped in optimizing reaction conditions to maximize productivity .

The table below presents a summary of optimized reaction parameters from various studies on the synthesis of citronellyl esters, which can serve as a guide for the synthesis of this compound.

| Parameter | Optimized Value/Range | Ester Synthesized | Reference |

| Temperature | 30-60°C | Citronellyl acetate | researchgate.net |

| Temperature | 50°C | Citronellyl laurate and oleate | |

| Temperature | 35°C | Geranyl and citronellyl alkanoates | nih.gov |

| Molar Ratio (Alcohol:Acid) | 2:1 | Citronellyl acetate | researchgate.net |

| Molar Ratio (Acid:Alcohol) | 1:1 | Citronellyl laurate and oleate | |

| Molar Ratio (Acid:Alcohol) | 1:1 | Geranyl and citronellyl alkanoates | nih.gov |

| Enzyme Concentration | 3% (w/v) | Citronellyl acetate | researchgate.net |

| Enzyme Concentration | 1250 U/L | Citronellyl laurate and oleate |

Competitive Inhibition Analysis in Biocatalytic Processes

The enzymatic synthesis of esters like this compound, often catalyzed by lipases, is a complex process influenced by various factors, including the concentrations of the substrates themselves. A key aspect of optimizing these biocatalytic processes is understanding the kinetic mechanism and potential inhibition patterns. For many lipase-catalyzed esterification reactions, the Ping-Pong Bi-Bi mechanism is the most widely accepted model. researchgate.net

This mechanism involves a sequential process where the enzyme first reacts with one substrate to form an intermediate, releasing the first product, before reacting with the second substrate to form the final product and regenerate the enzyme. In the context of this compound synthesis, the enzyme (lipase) would first react with isobutyric acid to form an acyl-enzyme complex, releasing water. This complex then reacts with citronellol to produce this compound and the free enzyme.

Understanding these inhibition patterns is crucial for process optimization. By identifying the inhibitory effects of high substrate concentrations, reaction conditions can be tailored to maintain optimal enzyme activity and maximize the yield of this compound. This often involves carefully controlling the molar ratio of the substrates, a topic that will be explored in the subsequent section.

Green Chemistry Principles in this compound Synthesis

The enzymatic synthesis of this compound is a prime example of the application of green chemistry principles to the production of fine chemicals. This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Use of Biocatalysts: The use of enzymes, such as lipases, as catalysts is a cornerstone of this green approach. Biocatalysts operate under mild reaction conditions, typically at moderate temperatures and atmospheric pressure, which reduces energy consumption. nih.gov They are also highly specific, which minimizes the formation of byproducts and simplifies purification processes. nih.gov Furthermore, enzymes are biodegradable and derived from renewable resources, making them an environmentally benign choice. researchgate.net

Atom Economy: The principle of atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. The direct esterification of citronellol with isobutyric acid to form this compound has a high atom economy, with water being the only byproduct. This contrasts with many traditional chemical reactions that generate significant amounts of waste.

Use of Renewable Feedstocks: Citronellol is a naturally occurring monoterpenoid alcohol found in the essential oils of plants like citronella and rose, making it a renewable feedstock. Isobutyric acid can also be produced from renewable resources through fermentation processes. The use of renewable starting materials reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. nih.gov

Energy Efficiency: The mild operating conditions of enzymatic reactions lead to significant energy savings compared to conventional chemical syntheses, which often require high temperatures and pressures. nih.gov Process intensification techniques, such as the use of microwave irradiation, can further enhance the energy efficiency of the enzymatic synthesis of flavor esters. nih.gov

Biodegradability: this compound, being an ester of a natural alcohol and a short-chain fatty acid, is expected to be readily biodegradable, preventing its persistence in the environment.

By adhering to these green chemistry principles, the enzymatic synthesis of this compound not only produces a valuable product but also does so in a manner that is sustainable, efficient, and environmentally responsible.

Application of Ionic Liquids in Biocatalysis

The synthesis of flavor and fragrance esters, such as this compound, through biocatalysis has garnered significant attention as a green alternative to traditional chemical methods. Enzymes, particularly lipases, offer high selectivity and operate under mild conditions. However, enzyme stability and activity can be challenging in conventional organic solvents. Ionic liquids (ILs) have emerged as promising media for biocatalysis, addressing some of these limitations. researchgate.netresearchgate.net ILs are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.net

In the context of citronellyl ester synthesis, ionic liquids have been shown to enhance enzyme performance significantly. Research on the synthesis of similar esters, such as citronellyl butyrate, using immobilized Candida antarctica lipase B (Novozym 435), demonstrates the potential of ILs. researchgate.net Studies have shown that coating the immobilized enzyme particles with specific ionic liquids can lead to higher reaction yields and improved enzyme reusability compared to reactions without ILs or in traditional organic solvents. researchgate.net The ILs can stabilize the enzyme's structure and facilitate a favorable microenvironment for the catalytic reaction. researchgate.netnih.gov

Table 1: Effect of Ionic Liquid Coating on Novozym 435 Catalyzed Synthesis of a Citronellyl Ester *

| Ionic Liquid Coating | Maximum Yield (%) | Reaction Time (hours) |

| None | ~95 | 8 |

| [bmim][PF6] | >99 | 4 |

| [hmim][PF6] | >99 | 6 |

| [omim][PF6] | >99 | 6 |

Data adapted from studies on citronellyl butyrate synthesis, a structurally similar compound, to illustrate the principle. researchgate.net

Sustainable Synthesis Approaches

The principles of green chemistry are central to the modern production of fine chemicals, including this compound. jddhs.comresearchgate.net Sustainable synthesis focuses on maximizing efficiency while minimizing environmental impact. Key strategies include the use of renewable feedstocks, avoidance of hazardous solvents, employment of catalytic methods, and energy efficiency. jddhs.com

Renewable Starting Materials: The primary precursors for this compound are citronellol and isobutyric acid (or its derivatives). Citronellol is a naturally occurring monoterpenoid found in the essential oils of plants like rose and geranium, making it a readily available renewable feedstock. thegoodscentscompany.com Utilizing starting materials from biomass aligns with the green chemistry goal of moving away from fossil-fuel-based resources. kit.edu

Solvent-Free and Alternative Solvent Systems: A significant source of waste in chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. jddhs.com Performing the esterification reaction under solvent-free conditions is an ideal approach. This is often feasible in lipase-catalyzed reactions where the liquid substrates (citronellol and an isobutyrate source) can serve as the reaction medium. researchgate.net When a solvent is necessary, green alternatives such as ionic liquids or supercritical fluids (like supercritical CO₂) are preferred to reduce environmental harm. researchgate.netmdpi.com

Biocatalysis: As discussed, using enzymes like lipases as catalysts is a cornerstone of sustainable synthesis for this compound. Biocatalysts operate under mild temperature and pressure conditions, reducing energy consumption. mdpi.com They are highly specific, which minimizes the formation of by-products and simplifies purification processes, leading to a lower Environmental Factor (E-factor). researchgate.net The ability to immobilize and reuse these enzymes further enhances the sustainability of the process. nih.gov

Process Optimization: Energy efficiency is another key aspect. Techniques such as microwave-assisted synthesis can sometimes reduce reaction times and energy requirements compared to conventional heating. jddhs.com Furthermore, developing continuous flow processes can improve efficiency and reduce waste compared to batch production. researchgate.net

Chemo-Enzymatic Hybrid Synthetic Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and selective reaction pathways. nih.gov This hybrid approach can overcome limitations inherent in using either method exclusively. mdpi.com For a molecule like this compound, this strategy can be employed to prepare precursors or to refine the final product in ways that are difficult to achieve through biocatalysis alone.

A typical chemo-enzymatic route might involve a chemical step to synthesize a highly reactive acyl donor, followed by a highly selective enzymatic esterification. For example, isobutyric anhydride (B1165640) could be synthesized chemically. This anhydride can then be used in a lipase-catalyzed reaction with citronellol. The high reactivity of the anhydride drives the reaction, while the enzyme ensures that the esterification occurs selectively at the primary alcohol group of citronellol, preventing side reactions.

Another application of this hybrid strategy involves the synthesis of derivatives from natural sources. frontiersin.org A raw natural extract could first be purified and modified through chemical means to isolate or create a specific precursor. This intermediate can then be subjected to enzymatic transformation to yield the final, high-purity target compound. nih.govsemanticscholar.org This integration allows for the efficient use of complex, biorenewable starting materials while maintaining the high selectivity afforded by biocatalysts. mdpi.com The orchestration of chemical and enzymatic steps enables novel synthetic routes that are more efficient and sustainable than purely chemical methods. nih.gov

Occurrence, Biosynthesis, and Biotransformation of Citronellyl Isobutyrate

Natural Occurrence and Distribution in Biological Matrices

Citronellyl isobutyrate is found in a variety of natural sources, ranging from medicinal and aromatic plants to unique fermentation products. Its distribution is selective, often appearing as a minor yet significant component of the volatile chemical profile of these matrices.

Phytochemical Profiling in Aromatic and Medicinal Plants (e.g., Rosa damascena Mill, Daucus gracilis Steinh, Elaeocarpus serratus L.)

The presence of this compound and related esters has been investigated in several plant species.

Elaeocarpus serratus L. : In the ethanolic leaf extract of Elaeocarpus serratus, a plant used in traditional medicine, this compound has been identified as a minor constituent, accounting for 0.69% of the total compounds detected via Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Rosa damascena Mill : The essential oil of Damask rose is renowned for its complex fragrance, which is composed of hundreds of volatile molecules. While citronellol (B86348) and its acetate (B1210297) and n-butyrate esters are commonly reported constituents, the presence of this compound is not consistently documented across all studies. Some analyses of Rosa damascena have identified citronellyl butyrate (B1204436) at low concentrations (around 0.1%), but specific identification of the isobutyrate isomer is less common, indicating it is likely not a principal volatile component in most chemotypes of this species. cir-safety.org

Daucus gracilis Steinh : Analysis of the essential oil from the aerial parts of Daucus gracilis has identified its primary chemical constituents as elemicin (B190459) and geranyl acetate. muhn.edu.cn In studies of Algerian Daucus gracilis, other major components found include linalool, 2-methylbutyl 2-methylbutyrate, and 2-methylbutyl isobutyrate. researchgate.net However, this compound has not been reported as a significant component in the phytochemical profiles of this plant. muhn.edu.cnresearchgate.net

Table 1: Occurrence of this compound in Selected Plants

| Plant Species | Part Analyzed | Compound Detected | Concentration (%) |

|---|---|---|---|

| Elaeocarpus serratus L. | Leaf (Ethanolic Extract) | This compound | 0.69 |

| Rosa damascena Mill. | Flower (Essential Oil) | Citronellyl butyrate | ~0.1 |

Presence in Fermentation Products and Microbial Systems (e.g., Coffee-Grounds Craft Beer)

Beyond the plant kingdom, this compound has been identified as a flavor compound in specialized fermentation products. A notable example is its presence in craft beer brewed using coffee grounds. In the analysis of such beers, this compound was detected, and its concentration showed a positive correlation with other esters like isopropyl acetate and dodecanoic acid ethyl ester. Conversely, its presence was negatively correlated with hexadecanoic acid ethyl ester. This suggests that the unique fermentation conditions and substrates provided by the coffee grounds contribute to the formation of a distinct profile of volatile esters, including this compound.

Biosynthetic Pathways of this compound Precursors

This compound is formed through the esterification of two precursor molecules: the monoterpene alcohol citronellol and the short-chain fatty acid isobutyric acid. The biosynthesis of these precursors involves distinct and well-characterized metabolic pathways in plants and microorganisms.

Biosynthesis of Citronellol: Citronellol is an acyclic monoterpenoid derived from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The synthesis of these precursors occurs via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The head-to-tail condensation of IPP and DMAPP yields geranyl diphosphate (B83284) (GPP), the direct precursor for most monoterpenes.

The formation of citronellol from GPP is not a single-step reaction and often proceeds through geraniol (B1671447). oup.comresearchgate.net In plants like Pelargonium (geranium) and Rosa (rose), the pathway typically involves the following steps: nih.gov

Geraniol Formation : GPP is converted to geraniol.

Oxidation : Geraniol is oxidized to the aldehyde geranial (a component of citral). This step is catalyzed by enzymes such as geraniol dehydrogenase. researchgate.net

Reduction : Geranial is then reduced to citronellal (B1669106).

Final Reduction : Citronellal is further reduced to citronellol by a citronellal reductase. researchgate.net

Biosynthesis of Isobutyric Acid: Isobutyric acid (2-methylpropanoic acid) can be synthesized through several metabolic routes, primarily from the catabolism of the branched-chain amino acid, valine. wikipedia.org

Transamination of Valine : The catabolism of valine begins with the removal of its amino group, a reaction catalyzed by a branched-chain aminotransferase, which produces α-ketoisovalerate. wikipedia.org

Oxidative Decarboxylation : α-ketoisovalerate is then converted to isobutyryl-CoA through oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex. wikipedia.org

Thioester Hydrolysis : Isobutyryl-CoA can then be hydrolyzed to yield free isobutyric acid.

Alternatively, some anaerobic bacteria can synthesize isobutyric acid via the reductive carboxylation of isobutyrate, a pathway that involves the conversion of isobutyryl-CoA to 2-oxoisovalerate. nih.gov

Biotransformation and Metabolic Fate of this compound in Organisms

When ingested or absorbed, xenobiotic compounds like this compound undergo metabolic processes that facilitate their elimination from the body. These transformations typically involve hydrolysis followed by further degradation or conjugation.

Hydrolysis and Conjugation Mechanisms in Mammalian Systems

In mammalian systems, the primary metabolic fate of ester compounds is hydrolysis, catalyzed by various esterase enzymes present in the liver, blood plasma, and gastrointestinal tract. nih.gov It is expected that this compound would undergo enzymatic hydrolysis to yield its constituent alcohol and acid: citronellol and isobutyric acid. nih.gov

Following hydrolysis, the two resulting molecules enter their respective metabolic pathways:

Citronellol Metabolism : As a terpenoid alcohol, citronellol is subject to Phase I and Phase II metabolism. Phase I reactions, primarily mediated by cytochrome P450 enzymes, would involve oxidation of the alcohol group or hydroxylation at other positions on the carbon chain. The resulting more polar compounds can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form water-soluble conjugates that are readily excreted in urine. researchgate.net

Isobutyric Acid Metabolism : Isobutyric acid, being a product of valine degradation, can enter central metabolism. It can be converted back to isobutyryl-CoA, which is then further metabolized to propionyl-CoA and ultimately succinyl-CoA, an intermediate of the citric acid cycle. nih.gov

Microbial Degradation Pathways and Associated Enzyme Systems (e.g., Pseudomonas mendocina)

Certain microorganisms are capable of utilizing terpenes and their derivatives as sole sources of carbon and energy. The genus Pseudomonas is particularly well-studied for its ability to degrade acyclic monoterpenoids.

Studies on Pseudomonas mendocina have shown its capability to efficiently degrade citronellol, citronellal, and citronellyl acetate. researchgate.netresearchgate.net The degradation of this compound by P. mendocina would likely begin with an initial hydrolysis step, mediated by a microbial esterase, to release citronellol and isobutyric acid. researchgate.net

The subsequent degradation of citronellol follows the well-characterized Acyclic Terpene Utilization (Atu) pathway, which has been identified in Pseudomonas species like P. aeruginosa and P. citronellolis. nih.govasm.orgnih.govfrontiersin.orgresearchgate.net

Initial Oxidation : Citronellol is oxidized first to citronellal and then to citronellic acid. asm.org

CoA Ligation : Citronellic acid is activated to its coenzyme A (CoA) thioester, citronellyl-CoA. asm.org

Further Metabolism : The pathway continues with carboxylation and hydration steps, catalyzed by enzymes such as geranyl-CoA carboxylase (encoded by atuC and atuF genes), eventually breaking down the carbon skeleton into intermediates that can enter central metabolic pathways like beta-oxidation and the citric acid cycle. asm.orgfrontiersin.org

The isobutyric acid released would be metabolized through pathways common in bacteria, likely involving its conversion to isobutyryl-CoA and subsequent entry into amino acid or fatty acid metabolism.

Environmental Biotransformation Studies of this compound

The environmental fate of this compound, a fragrance ingredient, is primarily determined by microbial degradation processes. While direct studies on the environmental biotransformation of this compound are not extensively documented in scientific literature, a comprehensive understanding of its degradation can be inferred from research on structurally similar compounds, particularly terpene esters, and its constituent molecules: citronellol and isobutyric acid. The primary mechanism for the environmental breakdown of this compound is expected to be the enzymatic hydrolysis of its ester bond, followed by the separate degradation of the resulting alcohol (citronellol) and carboxylic acid (isobutyric acid).

The initial and most critical step in the biotransformation of this compound in the environment is the cleavage of the ester linkage. This reaction is catalyzed by extracellular or intracellular enzymes, specifically esterases and lipases, which are ubiquitously produced by a wide range of microorganisms, including bacteria and fungi. These enzymes break down the ester into its constituent parts: citronellol and isobutyric acid. This hydrolysis is a common pathway for the degradation of ester-containing compounds in soil and aquatic environments. Research on similar terpene esters, such as citronellyl acetate, has demonstrated their susceptibility to microbial hydrolysis. For instance, studies have shown that lipases from various fungal species are effective at hydrolyzing citronellyl esters.

Following hydrolysis, the two resulting compounds, citronellol and isobutyric acid, are further metabolized by soil and water microorganisms.

Biotransformation of Citronellol:

Citronellol, a monoterpenoid alcohol, is a readily biodegradable compound. A variety of bacteria, particularly species from the genus Pseudomonas, are known to utilize citronellol as a carbon and energy source. The aerobic degradation pathway of citronellol typically involves the oxidation of the primary alcohol group to form citronellal and subsequently citronellic acid. Further metabolism can proceed through various pathways, ultimately leading to the complete mineralization of the compound to carbon dioxide and water.

Biotransformation of Isobutyric Acid:

Isobutyric acid, a short-chain branched fatty acid, is also readily biodegradable under both aerobic and anaerobic conditions. oecd.orgeuropa.eu In aerobic environments, it is rapidly metabolized by a diverse range of soil and aquatic microorganisms. Under anaerobic conditions, isobutyric acid can be completely degraded within a few days. oecd.org The degradation of isobutyric acid is a common metabolic process, and it is not expected to persist in the environment.

The rate of biotransformation of this compound in the environment is influenced by several factors, including:

Microbial Population: The presence of a diverse and active microbial community with the necessary enzymes (lipases, esterases, and oxidoreductases) is crucial for efficient degradation.

Temperature and pH: Like most microbial processes, the rate of degradation is optimal within specific temperature and pH ranges, which vary depending on the specific microbial species involved.

Oxygen Availability: The initial hydrolysis of the ester can occur under both aerobic and anaerobic conditions. However, the subsequent degradation of citronellol is typically an aerobic process. The degradation of isobutyric acid can occur under both aerobic and anaerobic conditions.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, can enhance microbial activity and, consequently, the rate of biotransformation.

Table 1: Key Microbial Genera and Enzymes in the Biotransformation of Components of this compound

| Component | Microbial Genera | Key Enzymes |

| Ester Hydrolysis | Candida, Rhizopus, Mucor, Pseudomonas, Bacillus | Lipases, Esterases |

| Citronellol Degradation | Pseudomonas | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| Isobutyric Acid Degradation | Diverse soil and aquatic bacteria | Acyl-CoA Synthetase, Dehydrogenases |

Table 2: Expected Metabolites from the Biotransformation of this compound

| Initial Compound | Primary Biotransformation Step | Intermediate Metabolites | Final Products |

| This compound | Enzymatic Hydrolysis | Citronellol, Isobutyric Acid | Carbon Dioxide, Water, Biomass |

| Citronellol | Oxidation | Citronellal, Citronellic Acid | Carbon Dioxide, Water, Biomass |

| Isobutyric Acid | Various metabolic pathways | Acetyl-CoA | Carbon Dioxide, Water, Biomass |

Biological Activities and Pharmacological Investigations of Citronellyl Isobutyrate

Anticancer and Cytotoxic Activity Studies

The potential of citronellyl isobutyrate as an anticancer and cytotoxic agent has been explored through various in vitro studies. These investigations have sought to determine its efficacy against specific cancer cell lines and to understand its underlying mechanisms of action.

Research has demonstrated the cytotoxic effects of this compound against the human breast cancer cell line, MCF-7. A study by Widiyarti and colleagues in 2018 synthesized this compound and evaluated its cytotoxic activity. The results indicated that this compound was active against MCF-7 cells, exhibiting a 50% inhibitory concentration (IC50) value of 2.82 µg/mL nih.govnih.gov.

The brine shrimp lethality test (BSLT) using Artemia salina Leach is a common preliminary assay to assess the toxicity of chemical compounds. In the same study, this compound was found to be active against Artemia salina, with a lethal concentration 50 (LC50) value of 1.43 µg/mL nih.govnih.gov. These findings suggest a significant cytotoxic potential for this compound.

| Cell Line/Organism | Assay | Result (µg/mL) | Reference |

|---|---|---|---|

| Breast Cancer MCF-7 | IC50 | 2.82 | nih.govnih.gov |

| Artemia salina Leach | LC50 | 1.43 | nih.govnih.gov |

While specific studies detailing the precise molecular mechanisms of cytotoxicity for this compound are limited, research on its parent compound, citronellol (B86348), offers some insights. Studies on citronellol have shown that its anticancer effects can be mediated through the differential regulation of signaling pathways, including those involving caspase-3, JAK2, and NF-κB, which are crucial in apoptosis and inflammation bepls.com. It is plausible that this compound, as an ester of citronellol, may share or have similar mechanisms of action. The esterification of citronellol to form this compound could potentially enhance its lipophilicity, which may influence its cellular uptake and interaction with molecular targets.

The investigation into citronellyl esters, including this compound, suggests their potential as chemopreventive agents nih.govnih.gov. Chemoprevention involves the use of natural or synthetic substances to prevent, suppress, or reverse the process of carcinogenesis. The cytotoxic activity demonstrated by this compound against cancer cells in vitro is a key indicator of its chemopreventive potential. Acyclic ester compounds, such as this compound, are being explored as new potential agents for breast cancer chemoprevention nih.gov.

Antimicrobial Properties

This compound has also been investigated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.

A 2023 study by Widiyarti and colleagues explored the antimicrobial potential of this compound against several bacterial strains. The research demonstrated that this compound exhibited moderate to vigorous antibacterial activity. The activity index (AI) was used to quantify its efficacy compared to a standard antibiotic.

Against the Gram-positive bacterium Staphylococcus aureus, this compound showed an activity index of 34.17%. Its efficacy was more pronounced against another Gram-positive bacterium, Bacillus subtilis, with an activity index of 93.59%. The compound also displayed activity against the Gram-negative bacterium Escherichia coli, with an activity index of 42.86%.

| Bacterial Strain | Gram Stain | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | Positive | 34.17 |

| Bacillus subtilis | Positive | 93.59 |

| Escherichia coli | Negative | 42.86 |

The same 2023 study by Widiyarti et al. also assessed the antifungal properties of this compound. The compound was found to be effective against the opportunistic yeast Candida albicans, with an activity index of 57.14%.

Information regarding the specific antifungal efficacy of this compound against Aspergillus flavus was not available in the reviewed scientific literature.

| Fungal Strain | Activity Index (%) |

|---|---|

| Candida albicans | 57.14 |

| Aspergillus flavus | Data not available |

The precise antimicrobial mechanisms of action for this compound have not been extensively elucidated in dedicated studies. However, the mechanisms of related monoterpenes and their derivatives, which are major components of essential oils, have been widely studied and can provide valuable insights. The antibacterial efficacy of many essential oil components is primarily attributed to their ability to disrupt the bacterial cell membrane nih.gov.

The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular contents, which ultimately results in cell death nih.gov. Other proposed mechanisms for related compounds include the inhibition of efflux pumps, prevention of biofilm formation, and interference with enzymatic activity nih.gov. Given that this compound is a derivative of citronellol, a well-known monoterpene, it is likely that its antimicrobial activity involves similar mechanisms centered on the disruption of microbial cell membrane integrity and function.

Antidiabetic Activity

Current scientific literature lacks specific studies investigating the direct antidiabetic activity of this compound. However, understanding the established mechanisms through which diabetes complications arise, such as the role of the aldose reductase enzyme, and the computational methods used to identify potential therapeutic agents, provides a framework for future research into this compound's potential effects.

Inhibition of Aldose Reductase Enzyme

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which metabolizes glucose. bohrium.commdpi.com Under normal blood glucose conditions, this pathway plays a minor role in glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased availability of glucose leads to a significant uptick in aldose reductase activity. bohrium.commdpi.comnih.gov This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol. mdpi.comnih.gov

The subsequent accumulation of intracellular sorbitol is a key factor in the development of long-term diabetic complications. nih.gov Because sorbitol does not easily diffuse across cell membranes, its buildup creates osmotic stress, leading to cellular damage in insulin-independent tissues such as the nerves, retina, lens, and kidneys. bohrium.commdpi.com Consequently, inhibiting the aldose reductase enzyme is a major therapeutic strategy to prevent or ameliorate these debilitating complications. bohrium.comnih.gov The search for effective and specific aldose reductase inhibitors (ARIs) remains a significant challenge in pharmaceutical research. nih.gov While numerous synthetic and natural compounds have been investigated, there is no specific research to date demonstrating the inhibitory effect of this compound on aldose reductase.

Molecular Docking and Computational Studies of Receptor Interactions in Diabetes Mellitus

Molecular docking is a powerful computational technique used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme receptor. biomedres.usgsconlinepress.com This in silico method models the interaction between the ligand and the active site of the target receptor, calculating the binding affinity and predicting the conformation of the ligand-receptor complex. biomedres.usgsconlinepress.comamazonaws.com It is a crucial tool for screening large databases of compounds to identify potential drug candidates before undertaking more resource-intensive laboratory experiments. biomedres.usamazonaws.com

In the context of diabetes, molecular docking is widely used to identify potential inhibitors for key enzyme targets like aldose reductase, α-amylase, and α-glucosidase, or to find agonists for receptors like the insulin (B600854) receptor. biomedres.usgsconlinepress.comnih.gov The process involves preparing the 3D structures of both the target protein and the ligand. biomedres.usamazonaws.com Docking algorithms then explore various possible binding poses and score them based on factors like binding energy, which indicates the stability of the interaction. amazonaws.comnih.gov A lower binding energy typically suggests a more favorable and stable interaction. gsconlinepress.com

Although no specific molecular docking studies have been published for this compound against diabetes-related receptors, this methodology would be the standard approach to evaluate its theoretical potential. Such a study would involve docking this compound into the active site of aldose reductase to determine its binding affinity and compare it to known inhibitors. semanticscholar.org These computational insights could guide future in vitro and in vivo research.

Anti-inflammatory Effects and Mechanisms

This compound has been identified as a component of essential oils that exhibit anti-inflammatory properties. Research on the essential oil of Daucus gracilis Steinh flowers, which contains 6.8% this compound, demonstrated a significant in vitro anti-inflammatory effect. The study, using a protein denaturation method, found that the essential oil showed very good inhibition of protein denaturation, a well-known cause of inflammation, with effects comparable to the standard anti-inflammatory drug, Diclofenac.

While direct mechanistic studies on this compound are limited, the anti-inflammatory actions of structurally related monoterpenoids, such as citronellol and citronellal (B1669106), have been more extensively studied and may offer insights. β-Citronellol has been shown to exert anti-inflammatory effects by preventing protein denaturation and stabilizing red blood cell membranes. nih.gov Further studies indicate that its mechanisms may involve the modulation of the arachidonic acid pathway by targeting enzymes like cyclooxygenase (COX-I and COX-II) and 5-lipoxygenase (5-LOX). nih.gov Citronellol has also been observed to downregulate pro-inflammatory markers such as interleukin-6, matrix metallopeptidases-1, nuclear factor kappa-β, and tumor necrosis factor-α. nih.gov Similarly, citronellal has demonstrated anti-inflammatory activity by inhibiting carrageenan-induced leukocyte migration and edema, effects that are suggested to be associated with the inhibition of enzymes in the arachidonic acid pathway. nih.govresearchgate.net

Insecticidal and Repellent Activities

This compound has demonstrated notable efficacy both as an insecticidal agent and as an avian repellent.

Efficacy as Insecticidal Agent (e.g., against Tribolium confusum)

The confused flour beetle, Tribolium confusum, is a significant pest of stored food products like grain and flour. entomologyjournals.comresearchgate.net Research has shown that this compound, as a component of certain plant-derived essential oils, possesses potent insecticidal properties against this pest.

A study on the essential oil of Daucus gracilis flowers, which contains this compound, evaluated its fumigant toxicity against adult Tribolium confusum. The results indicated that the essential oil was highly biocidal. Complete mortality (100%) of the beetle population was achieved with a dose of 2 μl/L air after an exposure period of 24 hours. This highlights the potential of essential oils containing this compound as effective natural insecticides for managing stored-product pests. entomologyjournals.comresearchgate.net

Avian Repellent Properties (e.g., European Starling)

This compound has been identified as an effective avian repellent, particularly against the European Starling (Sturnus vulgaris), an invasive pest species in North America. unl.eduunl.edu In a study testing six different citronellyl compounds, all were found to be highly repellent to starlings. unl.eduunl.edu

Specifically, this compound was shown to cause a significant reduction in food consumption by the birds. unl.edu When tested, it produced approximately a 71% decrease in the consumption of treated chow. unl.edu This demonstrates its strong repellent effect, making it a promising candidate for the development of nonlethal and environmentally safe methods to protect agricultural resources from pest birds. unl.eduunl.edu The repellent nature of these plant-derived compounds offers a valuable alternative to conventional pest control methods. unl.edu

Ecological and Behavioral Responses to this compound

A comprehensive review of scientific literature reveals a significant gap in the understanding of the ecological and behavioral responses to this compound. Despite its use as a fragrance and flavoring agent, which suggests it has olfactory properties, specific studies detailing its role as a semiochemical (e.g., attractant, repellent, or pheromone) in any organism are not available in the reviewed literature. Research into the behavioral effects of individual chemical compounds is critical for understanding ecological interactions; however, investigations into this compound's impact on insect, animal, or plant behavior have not been specifically reported. Therefore, no detailed research findings on attraction, repulsion, or other behavioral modifications induced by this compound can be presented.

Other Investigated Bioactivities (e.g., Antioxidant Potential, Hepatoprotective)

Investigations into the broader biological activities of this compound are limited. Currently, there are no available scientific studies specifically evaluating the antioxidant or hepatoprotective potential of this compound.

However, research has been conducted on its cytotoxic effects. A study investigating the synthesis and cytotoxic activity of several citronellol esters reported the effects of this compound against brine shrimp (Artemia salina Leach) and a line of human breast cancer cells (MCF7). aip.org The study aimed to evaluate if the esterification of citronellol could enhance its anticancer activity. aip.org

The findings indicated that this compound exhibited significant cytotoxic activity in both assays. aip.org Against Artemia salina, it demonstrated high toxicity. aip.org Furthermore, it was shown to be active against MCF7 breast cancer cells, suggesting potential for further investigation as a chemoprevention agent. aip.org The specific results from this in vitro investigation are detailed in the table below.

| Bioassay | Test Organism/Cell Line | Result (LC₅₀/IC₅₀) | Reference |

| Brine Shrimp Lethality | Artemia salina Leach | 1.43 µg/mL | aip.org |

| Cytotoxicity Assay | Breast Cancer (MCF7) | 2.82 µg/mL | aip.org |

This study highlights the potential of this compound in the area of cancer research, although it is important to note that these are preliminary, in vitro findings. aip.org

Neurobiological and Sensory Perception Research of Citronellyl Isobutyrate

Olfactory Receptor Binding Mechanisms

The initial step in perceiving an odor involves the interaction of the odorant molecule with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium. nih.govencyclopedia.pub The specific binding of an odorant to an OR initiates a cascade of events that ultimately leads to the perception of a particular smell.

The interaction between an odorant like citronellyl isobutyrate and its corresponding ORs is a highly specific process, akin to a lock and key mechanism, where the three-dimensional structure of the molecule is critical. nih.gov While the precise ORs that bind to this compound have not been definitively identified in publicly available research, it is understood that odorant recognition is not a one-to-one relationship. A single odorant can bind to multiple ORs, and a single OR can be activated by multiple odorants. nih.gov This principle of "promiscuous" binding is a cornerstone of olfactory perception.

The binding affinity and efficacy of these interactions determine the strength and nature of the subsequent neural signal. For this compound, its characteristic fruity and floral notes suggest that it activates a specific combination of ORs that are also responsive to other molecules with similar scent profiles.

Table 1: Putative Olfactory Receptor Interactions with this compound

| Property | Description | Relevance to this compound |

| Receptor Family | G protein-coupled receptors (GPCRs) | The receptors for this compound belong to this large family of transmembrane proteins. |

| Binding Specificity | Determined by the 3D structure of the odorant and the receptor's binding pocket. | The specific shape and chemical properties of this compound dictate which ORs it can bind to and activate. |

| Promiscuous Binding | A single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants. | This compound likely activates a unique combination of several different ORs. |

Upon binding of an odorant, the OR undergoes a conformational change, which triggers the activation of an intracellular G protein, specifically Gαolf in olfactory neurons. encyclopedia.pub This activation is a dynamic process, and the stability of the odorant-receptor complex influences the duration and intensity of the signal. Recent advancements in structural biology, such as cryo-electron microscopy, have begun to reveal the intricate details of these interactions for some odorants and their receptors. nih.govnih.gov

While the specific structural basis for this compound's interaction with its receptors is not yet elucidated, it is hypothesized that its ester functional group and its molecular size and shape are key determinants for binding within the transmembrane domain of its target ORs. nih.gov

The perception of a vast array of distinct odors is made possible through a system of combinatorial coding. nih.govelifesciences.org The brain does not rely on a single, dedicated receptor for each smell. Instead, the identity of an odor is encoded by the specific combination of ORs that are activated. Each odorant, including this compound, generates a unique "fingerprint" of OR activation.

This combinatorial code allows for the discrimination of millions of different scents from a limited number of ORs (approximately 400 in humans). nih.govelifesciences.org The specific combination of receptors activated by this compound is what allows the brain to perceive its distinct fruity and rosy scent, differentiating it from other related esters.

Neurobiological Pathways of Olfactory Signal Transduction

Once an olfactory receptor is activated by an odorant like this compound, a well-defined signal transduction cascade is initiated within the olfactory sensory neuron. encyclopedia.pub This process converts the chemical signal of the odorant binding into an electrical signal that can be transmitted to the brain.

The activation of the G protein (Gαolf) leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). encyclopedia.pub This rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx depolarizes the neuron, generating a receptor potential. If this potential is strong enough, it will trigger an action potential, which is the electrical signal that travels along the neuron's axon to the olfactory bulb in the brain. encyclopedia.pub

Table 2: Key Steps in Olfactory Signal Transduction for this compound

| Step | Molecule/Ion | Function |

| 1. Receptor Activation | This compound, Olfactory Receptor | Binding of the odorant causes a conformational change in the receptor. |

| 2. G Protein Activation | Gαolf | The activated receptor activates the G protein. |

| 3. Second Messenger Production | Adenylyl Cyclase, cAMP | The activated G protein stimulates adenylyl cyclase to produce cAMP. |

| 4. Ion Channel Opening | Cyclic Nucleotide-Gated Ion Channels | cAMP binds to and opens these channels. |

| 5. Depolarization | Ca²⁺, Na⁺ | Influx of these ions depolarizes the neuron. |

| 6. Action Potential Generation | - | If the depolarization reaches a threshold, an action potential is fired. |

Genetic Polymorphisms and Individual Variation in Olfactory Perception

It is well-established that individuals can perceive the same odor differently, and in some cases, not at all (specific anosmia). This variability is often due to genetic polymorphisms, or variations, in the genes that code for olfactory receptors. nih.govnih.gov These genetic differences can alter the structure of the OR's binding pocket, thereby changing its affinity for specific odorants.

While no specific genetic polymorphisms have been identified that directly affect the perception of this compound, it is highly probable that such variations exist within the human population. nih.govnih.gov This could explain why some individuals may find the scent of this compound more or less intense, or perceive its fruity and floral characteristics differently. Research has shown that even a single nucleotide polymorphism (SNP) in an OR gene can have a significant impact on odor perception. nih.gov

The study of these genetic variations is crucial for understanding the full spectrum of human olfactory experience and the molecular basis of individual scent preferences. Further research, potentially through genome-wide association studies, could identify the specific OR genes and their variants that are responsible for the perception of this compound.

Analytical Chemistry Methodologies for Citronellyl Isobutyrate Research

Chromatographic Techniques

Chromatography is a cornerstone in the analysis of citronellyl isobutyrate, enabling the separation of this compound from complex mixtures and the monitoring of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the identification and quantification of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within the column. The retention time, the time it takes for the compound to travel through the column, is a key identifier. For this compound, retention indices, a standardized form of retention times, have been reported to aid in its identification across different GC systems.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For the quantification of this compound, a calibration curve is typically generated using standards of known concentrations. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration in the sample. This allows for precise and accurate determination of the amount of the compound present.

Table 1: Kovats Retention Indices for this compound

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 1466, 1468, 1469, 1470 |

| Semi-standard non-polar | 1462, 1482, 1483, 1485.3, 1487, 1488 |

| Standard polar | 1705, 1724, 1739 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. In this method, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel.

The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. This separation allows for the visualization of the consumption of reactants and the formation of the product, this compound. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can qualitatively assess the reaction's progression and determine when it has reached completion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An FTIR spectrum is a plot of this absorption, which reveals the presence of characteristic functional groups.

For this compound, the key functional groups and their expected absorption ranges are:

The carbonyl (C=O) group of the ester, which exhibits a strong absorption band in the region of 1750-1735 cm⁻¹.

The C-O single bond of the ester, which shows a stretching vibration in the 1300-1000 cm⁻¹ range.

The C-H bonds of the alkyl groups, which have stretching vibrations typically observed between 3000-2850 cm⁻¹.

The C=C double bond of the citronellyl moiety, which gives rise to a stretching vibration around 1680-1640 cm⁻¹.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| C-H (Alkyl) | Stretch | 3000 - 2850 |

| C=C (Alkene) | Stretch | 1680 - 1640 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. In ¹H-NMR spectroscopy, the nuclei of hydrogen atoms (protons) in this compound are subjected to a strong magnetic field. The resulting spectrum shows signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm), which correspond to the different types of protons in the molecule.

The integration of each signal provides the relative number of protons of that type, and the splitting pattern (multiplicity) of the signals reveals the number of neighboring protons. This detailed information allows for the precise mapping of the molecule's structure.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~5.1 | t | =CH- |

| ~4.1 | t | -CH₂-O- |

| ~2.5 | m | -CH(CH₃)₂ |

| ~2.0 | m | -CH₂-C= |

| ~1.7 | s | =C(CH₃)- |

| ~1.6 | s | =C(CH₃)- |

| ~1.5-1.1 | m | -CH₂-, -CH- |

| ~1.1 | d | -CH(CH₃)₂ |

| ~0.9 | d | -CH(CH₃)- |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with an ionization technique that causes fragmentation, is a valuable tool for structural elucidation. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the this compound molecule, causing it to lose an electron and form a molecular ion (M⁺). This molecular ion is often unstable and breaks apart into smaller, charged fragments.

The pattern of fragmentation is predictable and characteristic of the molecule's structure. By analyzing the mass-to-charge ratios (m/z) of these fragment ions, chemists can deduce the structure of the original molecule. For this compound, characteristic fragments would arise from the cleavage of the ester bond and fragmentation of the citronellyl and isobutyrate moieties.

Table 4: Major Fragment Ions of this compound in Mass Spectrometry

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 41 | 99.99 | [C₃H₅]⁺ |

| 43 | 96.94 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 69 | 85.63 | [C₅H₉]⁺ |

| 81 | 87.18 | [C₆H₉]⁺ |

| 95 | 72.83 | [C₇H₁₁]⁺ |

Computational and Chemoinformatic Approaches

Computational and chemoinformatic methodologies are increasingly integral to the study of fragrance compounds like this compound. These approaches provide powerful tools for predicting biological interactions, classifying sensory properties, and modeling relationships between chemical structure and activity, thereby accelerating research and reducing reliance on traditional experimental methods.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial for understanding potential biological activities and mechanisms of action at a molecular level.

In the context of this compound and related terpenoid esters, molecular docking has been employed to investigate their potential as therapeutic agents. For instance, a study explored the interaction of this compound and other citronellol (B86348) esters with the Pim1 kinase, a protein overexpressed in various human cancers, including leukemia. nih.gov Inhibition of Pim1 kinase can suppress cancer cell proliferation and induce apoptosis, making it a significant drug target. nih.gov